
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide” is a complex organic compound. It is related to the class of compounds known as fentanyl analogs . Fentanyl and its analogs are synthetic opioids, with fentanyl being approximately 50-100 times more potent than morphine . The structure of this compound suggests that it may have similar properties and uses.
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzene ring bound to a piperidine ring, which is further connected to a tetrahydrofuran ring . This structure is similar to other fentanyl analogs .Chemical Reactions Analysis
The metabolism of fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .Scientific Research Applications
1. Potential in Tyrosinase and Melanin Inhibition
Research indicates the synthesis of various butanamides, including those structurally related to 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide, showing inhibitory potential against Mushroom tyrosinase. This suggests a potential application in depigmentation therapies, supported by both in vitro and in vivo studies (Raza et al., 2019).
2. Inhibition of Estrogen Biosynthesis
A study on the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to this compound, showed strong inhibition of human placental aromatase. These compounds are relevant in the context of hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
3. Gastric Acid Antisecretory Activity
Research involving N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, similar to this compound, demonstrated significant antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests a potential application in treating gastric disorders (Ueda et al., 1991).
4. Potential in Treating Parkinsonism
A study reported the development of parkinsonism in individuals after using a drug containing 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), structurally related to this compound. This highlights the significance of understanding the neurological impacts of such compounds (Langston et al., 1983).
5. Antimycobacterial Properties
Research on spiro-piperidin-4-ones, which are structurally similar, indicated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment (Kumar et al., 2008).
6. Inhibition of Blood Platelet Aggregation
Compounds like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, structurally related to this compound, have been found to inhibit ADP-induced aggregation of blood platelets, indicating potential therapeutic applications in cardiovascular diseases (Grisar et al., 1976).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.
Mode of Action
Based on its structural similarity to known kor antagonists , it can be hypothesized that it may bind to the KOR and inhibit its activity. This inhibition could prevent the receptor from responding to its natural ligands, thereby modulating the physiological responses associated with KOR activation.
Pharmacokinetics
Similar compounds have been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVWCYBIYIZISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)
![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)

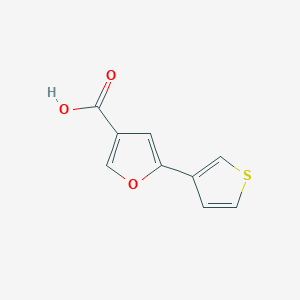
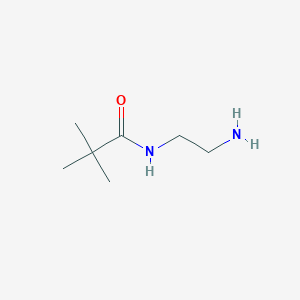
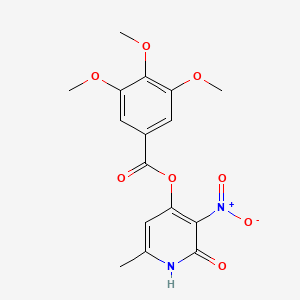

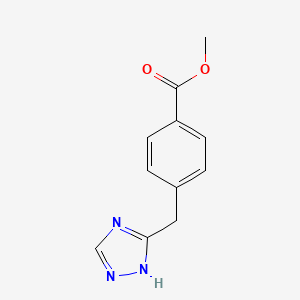
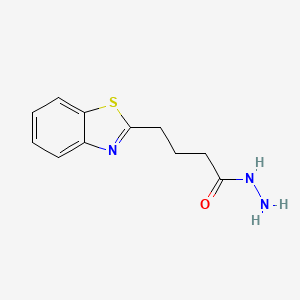
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
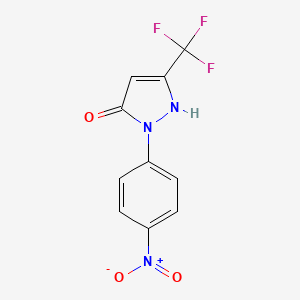
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)
